4-Allylphenyl acetate

Vue d'ensemble

Description

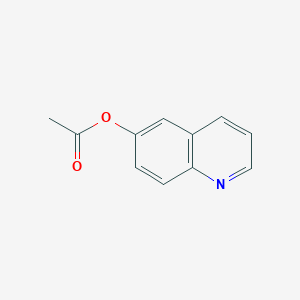

Molecular Structure Analysis

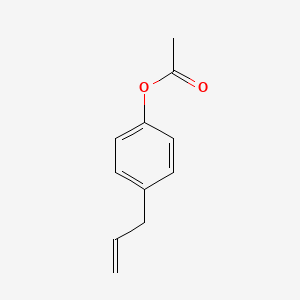

4-Allylphenyl acetate has a molecular formula of C11H12O2 . It contains a total of 25 bonds, including 13 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis

4-Allylphenyl acetate has a molecular weight of 176.21 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 251.9±19.0 °C at 760 mmHg, and a flash point of 95.8±10.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 26 Ų .Applications De Recherche Scientifique

C11H12O2C_{11}H_{12}O_{2}C11H12O2

and a molecular weight of 176.2118 . Here are some potential applications:Essential Oils

4-Allylphenyl acetate is found in the essential oils of the Alpinia genus, which is the largest genus of the Zingiberaceae family . These essential oils have been studied for their chemical profiles, and 4-Allylphenyl acetate is one of the major compounds .

Antimicrobial Activity

The essential oils from Alpinia plants, which contain 4-Allylphenyl acetate, have been reported to have antimicrobial activities . This suggests that 4-Allylphenyl acetate could potentially be used in the development of new antimicrobial agents.

Cytotoxic Activity

Alpinia essential oils, which contain 4-Allylphenyl acetate, have been reported to have cytotoxic activities . This indicates that 4-Allylphenyl acetate could potentially be used in cancer research and treatment.

Antioxidant Activity

The essential oils from Alpinia plants, which contain 4-Allylphenyl acetate, have been reported to have antioxidant activities . This suggests that 4-Allylphenyl acetate could potentially be used in the development of new antioxidant agents.

Anti-inflammatory Activity

Alpinia essential oils, which contain 4-Allylphenyl acetate, have been reported to have anti-inflammatory activities . This indicates that 4-Allylphenyl acetate could potentially be used in the treatment of inflammatory diseases.

Insecticidal and Larvicidal Activities

The essential oils from Alpinia plants, which contain 4-Allylphenyl acetate, have been reported to have insecticidal and larvicidal activities . This suggests that 4-Allylphenyl acetate could potentially be used in the development of new insecticides and larvicides.

Mécanisme D'action

4-Allylphenyl acetate, also known as 3-(4-ACETOXYPHENYL)-1-PROPENE, is a chemical compound with the molecular formula C11H12O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Biochemical Pathways

It is known that acetate, a component of the compound, is a promising carbon feedstock in biological production due to its possible derivation from c1 gases such as co, co2, and methane

Result of Action

It has been found that 4-allylphenyl acetate was inactive in a study investigating the binding of alpinia galanga oil and its key compounds to gamma-aminobutyric acid type a (gaba a) receptors .

Propriétés

IUPAC Name |

(4-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHHVVBUOKYKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335214 | |

| Record name | 4-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allylphenyl acetate | |

CAS RN |

61499-22-7 | |

| Record name | 4-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

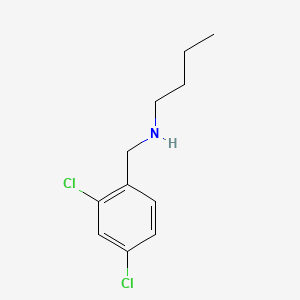

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 4-allylphenyl acetate contribute to the anesthetic effects of Alpinia galanga oil?

A1: Research suggests that 4-allylphenyl acetate does not play a significant role in the anesthetic activity of Alpinia galanga oil. While the oil itself, particularly its major component methyl eugenol, shows positive modulation of GABAA receptors in rat cortical membranes, 4-allylphenyl acetate was found to be inactive in this regard. [, ] This suggests its anesthetic mechanism, if any, may involve pathways other than GABAA receptor modulation.

Q2: What is the significance of formulating Alpinia galanga oil into a nanoemulsion?

A2: Formulating Alpinia galanga oil into a nanoemulsion (NE-AGO) significantly enhanced its interaction with GABAA receptors. Specifically, NE-AGO increased [3H]muscimol binding to 179% of the control, with an EC50 of 391 µg/mL. [] This suggests that nanoemulsion formulation can improve the delivery and efficacy of Alpinia galanga oil, potentially leading to a more potent anesthetic effect. Additionally, in vitro studies showed good tolerability of both AGO and NE-AGO by human cells, highlighting its potential for human applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)